2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H21BrN4O2 and its molecular weight is 429.318. The purity is usually 95%.
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Biological Activity
The compound 2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrano[3,2-c]pyridine core.
- Substituents including a bromophenyl group and a dimethylaminoethyl side chain.
This structural diversity is believed to contribute to its biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine exhibit anticonvulsant properties. The compound has been evaluated for its efficacy against seizures induced by various methods, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) models.
Key Findings:
- Efficacy : The compound demonstrated significant anticonvulsant activity with an effective dose (ED50) comparable to established anticonvulsants like phenytoin and carbamazepine.
- Mechanism : It is hypothesized that the mechanism involves modulation of voltage-gated sodium channels and interaction with GABA receptors, similar to other known anticonvulsants .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have explored its effects on various cancer cell lines.
Research Insights:
- Cell Line Studies : In vitro studies indicated that the compound inhibited cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at micromolar concentrations.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results.
Observations:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
- Results : It exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
Table 1: Biological Activities of this compound
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving rats subjected to PTZ-induced seizures, the administration of the compound resulted in a significant reduction in seizure frequency compared to the control group. This study highlights the potential application of this compound in treating epilepsy.
Case Study 2: Cancer Cell Line Inhibition
A study investigating the effects of the compound on MCF-7 cells revealed that it induced apoptosis as evidenced by increased levels of cleaved caspase-3. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2/c1-12-10-16-18(20(26)25(12)9-8-24(2)3)17(15(11-22)19(23)27-16)13-4-6-14(21)7-5-13/h4-7,10,17H,8-9,23H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWXBCZEEWUKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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